molecular formula C8H12O4 B151443 (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 76704-05-7

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B151443
CAS RN: 76704-05-7
M. Wt: 172.18 g/mol
InChI Key: VYTZWRCSPHQSFX-ZTYPAOSTSA-N
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Description

This compound, also known as (+)-Corey Lactone Benzoate, is a Corey lactone derivative . It has a molecular formula of C15H16O5 . The compound is used in the preparation of prostaglandin analogues for use as vasodilators as well as EP4 receptor agonists .


Molecular Structure Analysis

The compound has a molecular weight of 276.28 g/mol . The IUPAC name is [(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate . The InChI and SMILES strings provide a textual representation of the compound structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.28 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 276.09977361 g/mol .

Scientific Research Applications

Conversion to Value-Added Chemicals

5-Hydroxymethylfurfural (HMF) is identified as a versatile platform chemical derived from plant biomass, particularly hexose carbohydrates and lignocellulose. It is considered an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives are envisioned to play a crucial role in the production of a wide array of products including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Among the significant derivatives of HMF are 2,5-furandicarboxylic acid, 2,5-diformylfuran, and 2,5-dimethylfuran, highlighting the chemical's potential as a major source of carbon and hydrogen for future chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Biomass-Derived Furfurals Transformation

The catalytic transformation of biomass-derived furfurals, including HMF, into cyclopentanones and their derivatives has been extensively researched. These transformations are pivotal in achieving a wide spectrum of petrochemicals from biorefinery processes. The hydrogenative ring rearrangement of furfurals to cyclopentanones showcases the potential of HMF in synthesizing compounds with commercial prospects. This transformation has sparked interest in improving scalability, selectivity, and environmental impact of the process through efficient and recyclable catalysts (Dutta & Bhat, 2021).

Diels-Alder Cycloadditions

The Diels-Alder cycloaddition of furfural-based chemicals, with HMF as a key component, underscores the reaction's significance in renewable resource chemistry. This process facilitates an atom-economic pathway for synthesizing fine chemicals and materials. The utilization of biobased furans like HMF in these reactions exemplifies an ideal "green" process characterized by 100% atom economy, pointing towards efficient production of low-molecular-weight products important in various industries, including pharmaceutical and material sciences (Galkin & Ananikov, 2021).

properties

IUPAC Name

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-ZTYPAOSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]2[C@@H]1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454586
Record name (+)-Corey lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one

CAS RN

76704-05-7
Record name (+)-Corey lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 50 (10.0 g, 39 mmol) in MeOH (100 mL) was added potassium carbonate (15 g). The suspension was stirred at room temperature for 3 hours. To the suspension was added ethyl acetate (60 mL). The resulting suspension was filtered through a pad of diatomaceous earth (Celite®). The filtrate was concentrated in vacuo to give crude product. The crude product was dissolved in MeOH (15 mL) and to it was added diethyl ether (100 mL). The resulting suspension was stirred for 2 hours at room temperature. The solid was filtered to give the title compound (3.62 g, 54%).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
54%

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